

Application Notes and Protocols: Synthesis of N-acetyl lysyltyrosylcysteine amide

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Compound of Interest

Compound Name: *N-acetyl lysyltyrosylcysteine amide*

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Abstract

N-acetyl lysyltyrosylcysteine amide is a tripeptide that has garnered significant interest as a potent and specific inhibitor of myeloperoxidase (MPO).[1][2] MPO is an enzyme implicated in oxidative stress and inflammatory processes associated with various diseases, including bronchopulmonary dysplasia and ischemic stroke.[1][3][4] This document provides a detailed protocol for the chemical synthesis of **N-acetyl lysyltyrosylcysteine amide** using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used methodology for peptide preparation. Additionally, it outlines the mechanism of action of this tripeptide in the context of MPO inhibition and presents the relevant signaling pathway.

Introduction

Myeloperoxidase is a heme-containing peroxidase predominantly expressed in neutrophils. Upon activation, neutrophils release MPO, which catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species. These potent oxidants, while crucial for host defense, can also inflict significant damage to host tissues when produced in excess, contributing to the pathology of numerous inflammatory diseases.

N-acetyl lysyltyrosylcysteine amide has emerged as a promising therapeutic agent due to its ability to effectively inhibit the production of toxic oxidants by MPO.[1][2][3][4] Its therapeutic

potential has been demonstrated in preclinical models of bronchopulmonary dysplasia, where it improved lung complexity and reduced inflammation.[3] This application note provides a comprehensive guide for the synthesis and purification of this important tripeptide.

Synthesis of N-acetyl lysyltyrosylcysteine amide

The synthesis of **N-acetyl lysyltyrosylcysteine amide** is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Materials and Reagents

Reagent	Supplier	Grade
Rink Amide MBHA Resin (100-200 mesh, 0.5-0.8 mmol/g)	Various	Synthesis Grade
Fmoc-Cys(Trt)-OH	Various	Synthesis Grade
Fmoc-Tyr(tBu)-OH	Various	Synthesis Grade
Fmoc-Lys(Boc)-OH	Various	Synthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)	Various	Synthesis Grade
Oxyma Pure	Various	Synthesis Grade
Piperidine	Various	ACS Grade
Acetic Anhydride	Various	ACS Grade
N,N-Dimethylformamide (DMF)	Various	Peptide Synthesis Grade
Dichloromethane (DCM)	Various	ACS Grade
Trifluoroacetic acid (TFA)	Various	ACS Grade
Triisopropylsilane (TIS)	Various	Reagent Grade
1,2-Ethanedithiol (EDT)	Various	Reagent Grade
Diethyl ether	Various	ACS Grade
Acetonitrile (ACN)	Various	HPLC Grade
Water	Various	HPLC Grade

Experimental Protocol

The synthesis is performed on a 0.1 mmol scale using a Rink Amide MBHA resin.

1. Resin Swelling:

- Place the Rink Amide resin in a reaction vessel.

- Wash the resin with DMF (3 x 5 mL) for 5 minutes each.
- Swell the resin in DMF for 1 hour.

2. First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 5 mL).
- Coupling: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (0.4 mmol), DIC (0.4 mmol), and Oxyma Pure (0.4 mmol) in DMF (2 mL). Add this solution to the resin and shake for 2 hours.
- Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 5 mL).
- Coupling: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol), DIC (0.4 mmol), and Oxyma Pure (0.4 mmol) in DMF (2 mL). Add this solution to the resin and shake for 2 hours.
- Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 5 mL).
- Coupling: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.4 mmol), DIC (0.4 mmol), and Oxyma Pure (0.4 mmol) in DMF (2 mL). Add this solution to the resin and shake for 2 hours.
- Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. N-terminal Acetylation:

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5 x 5 mL).

- Acetylation: Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and shake for 1 hour.
- Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Finally, wash with methanol (3 x 5 mL) and dry the resin under vacuum.

6. Cleavage and Deprotection:

- Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (94:2.5:2.5:1, v/v/v/v).
- Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

7. Purification:

- Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
- Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
- Use a linear gradient of 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
- Monitor the elution at 220 nm and 280 nm.
- Collect the fractions containing the pure product and lyophilize to obtain the final peptide as a white powder.

8. Characterization:

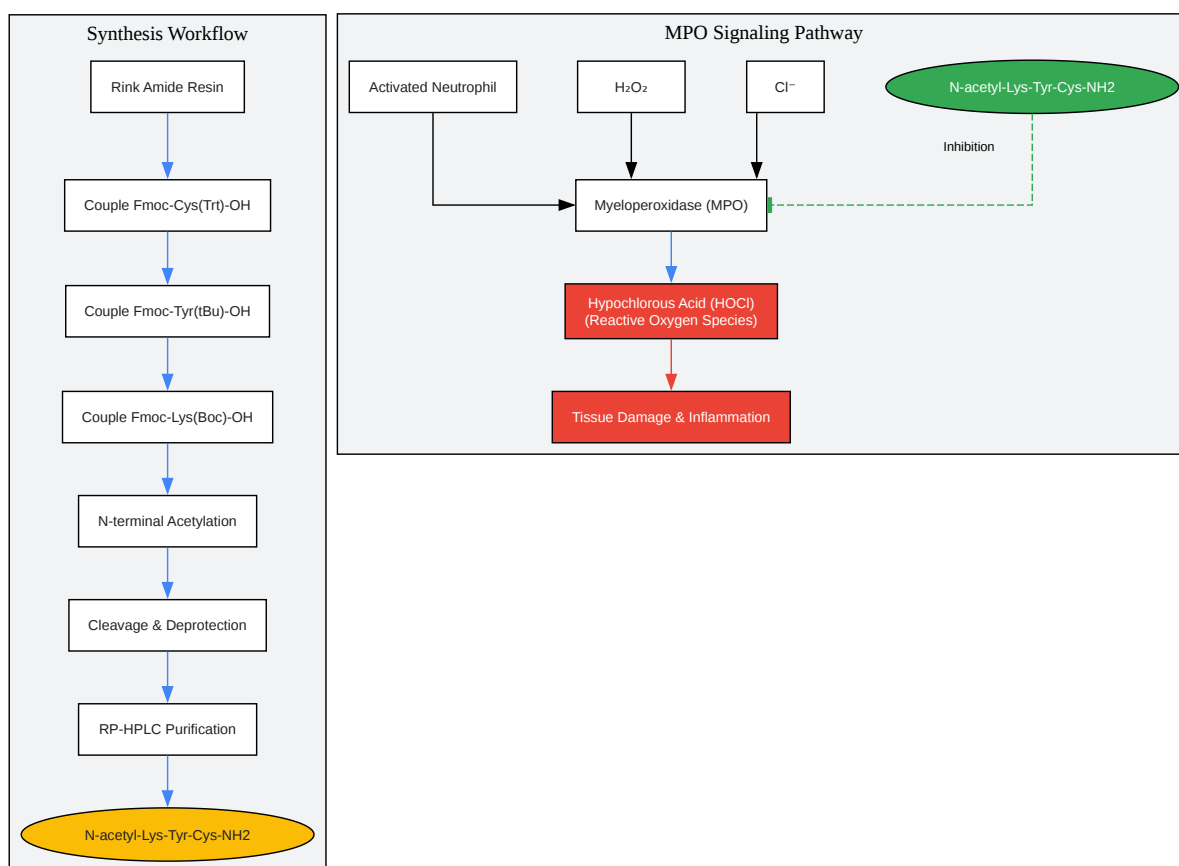
- Confirm the identity of the synthesized peptide by mass spectrometry (MS).
- Assess the purity by analytical RP-HPLC.

Expected Results

Parameter	Expected Value
Purity (HPLC)	>95%
Molecular Weight	~453.6 g/mol
Appearance	White lyophilized powder
Overall Yield	15-30%

Signaling Pathway and Mechanism of Action

N-acetyl lysyltyrosylcysteine amide exerts its therapeutic effects by directly inhibiting the enzymatic activity of myeloperoxidase. The diagram below illustrates the synthesis workflow and the MPO signaling pathway that is targeted.



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Caption: Synthesis workflow and MPO inhibition pathway.

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of **N-acetyl lysyltyrosylcysteine amide** via Fmoc-based solid-phase peptide synthesis. The described methodology allows for the efficient production of this potent MPO inhibitor for research and drug development purposes. The visualization of the MPO signaling pathway highlights the mechanism by which this tripeptide can mitigate oxidative stress and inflammation, underscoring its therapeutic potential.

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